![molecular formula C6H6F3NO2 B6279972 1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE CAS No. 1934954-65-0](/img/no-structure.png)

1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

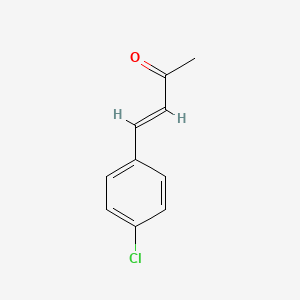

This compound is a derivative of oxazine, a heterocyclic compound that can be formally derived from benzene, and its reduction products, by suitable substitution of carbon (and hydrogen) atoms by nitrogen and oxygen . Oxazine derivatives have attracted much synthetic interest due to their wide range of biological activities .

Synthesis Analysis

The synthesis of oxazine derivatives has been achieved through various methods. One approach involves the Mitsunobu reaction and sequential cyclization . Another method involves the condensation of N-hydroxymethyl or N-chloromethylbenzamide with methyl oleate or its derivatives . These reactions can be regarded as 1,4-dipolar addition reactions .Molecular Structure Analysis

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .Chemical Reactions Analysis

The reactions involved in the synthesis of oxazine derivatives can be regarded as 1,4-dipolar addition reactions . In some cases, the reactions failed to undergo the final elimination, leading to the isolation of dihydro analogs .Physical And Chemical Properties Analysis

Oxazine derivatives are known to exhibit solvatochromism . Solvatochromism is the ability of a chemical substance to change color due to a change in its solvation shell, a phenomenon often due to a change in solvent polarity.作用機序

While the specific mechanism of action for “1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE” is not explicitly mentioned in the search results, oxazine derivatives have been found to possess important biological activities like sedative, analgesic, antipyretic, anticonvulsant, antitubercular, antitumour, antimalarial and antimicrobial .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE involves the reaction of 2-aminoethanol with trifluoroacetyl chloride to form 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide. This intermediate is then reacted with ethylene oxide to form 2-(2-hydroxyethyl)-2,2,2-trifluoroacetamide. The final step involves the reaction of 2-(2-hydroxyethyl)-2,2,2-trifluoroacetamide with 2-chloroacetaldehyde to form the target compound.", "Starting Materials": [ "2-aminoethanol", "trifluoroacetyl chloride", "ethylene oxide", "2-chloroacetaldehyde" ], "Reaction": [ "Step 1: Reaction of 2-aminoethanol with trifluoroacetyl chloride to form 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide", "Step 2: Reaction of 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide with ethylene oxide to form 2-(2-hydroxyethyl)-2,2,2-trifluoroacetamide", "Step 3: Reaction of 2-(2-hydroxyethyl)-2,2,2-trifluoroacetamide with 2-chloroacetaldehyde to form 1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE" ] } | |

CAS番号 |

1934954-65-0 |

製品名 |

1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE |

分子式 |

C6H6F3NO2 |

分子量 |

181.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。